
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods. The compound has been found to have significant biochemical and physiological effects, which make it a useful tool in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound has also been found to interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The compound has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of various enzymes and its potential as a cancer therapeutic agent. However, the compound has certain limitations, including its toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide. One of the areas of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological processes.
Conclusion:
In conclusion, 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a useful tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzenesulfonyl chloride and diethylene glycol in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of about 70%.
Applications De Recherche Scientifique
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been widely used in scientific research as a tool for studying different biological processes. It has been found to have significant effects on the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
6419-70-1 |
|---|---|
Nom du produit |
4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide |
Formule moléculaire |
C10H14ClNO4S |
Poids moléculaire |
279.74 g/mol |
Nom IUPAC |
4-chloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2 |
Clé InChI |
NDDSXZQYXXHXSM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl |
Autres numéros CAS |
6419-70-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




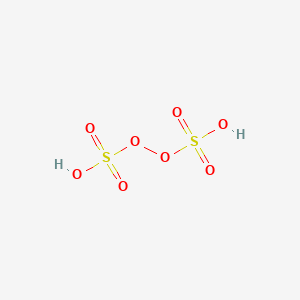

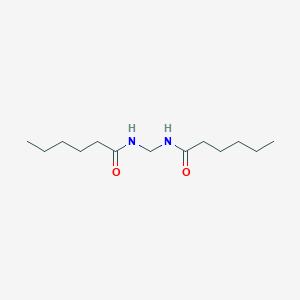
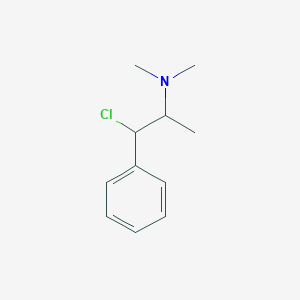
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
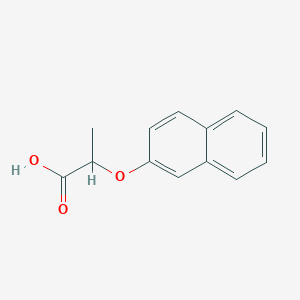

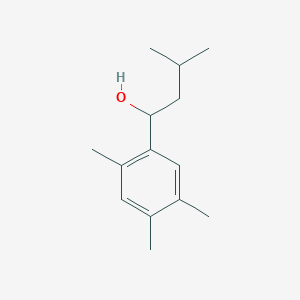

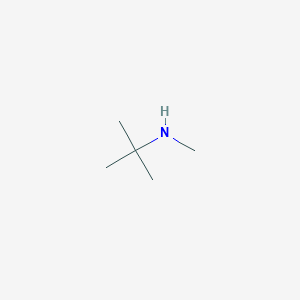


![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)